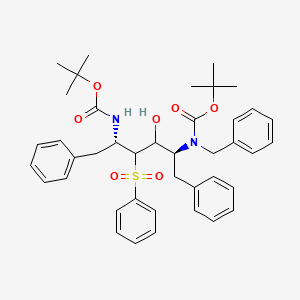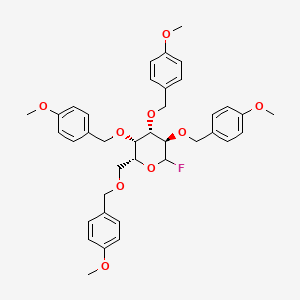
1-Benzyl 2,4-di-tert-butyl piperazine-1,2,4-tricarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl 2,4-di-tert-butyl piperazine-1,2,4-tricarboxylate is a complex organic compound featuring a piperazine ring substituted with benzyl and tert-butyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl 2,4-di-tert-butyl piperazine-1,2,4-tricarboxylate typically involves multi-step organic reactions. One common approach is to start with the piperazine ring and introduce the benzyl and tert-butyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents like dimethylformamide or tetrahydrofuran to facilitate the substitutions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions under controlled conditions. The process includes the purification of intermediates and final products using techniques such as recrystallization, chromatography, and distillation to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzyl 2,4-di-tert-butyl piperazine-1,2,4-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
1-Benzyl 2,4-di-tert-butyl piperazine-1,2,4-tricarboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Benzyl 2,4-di-tert-butyl piperazine-1,2,4-tricarboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The benzyl and tert-butyl groups may enhance the compound’s binding affinity and specificity for these targets.
Comparaison Avec Des Composés Similaires
- 1-Benzyl 4-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate
- tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate
- tert-Butyl 4-(1-(benzyloxy)carbonyl)piperidin-4-yl)piperazine-1-carboxylate
Uniqueness: 1-Benzyl 2,4-di-tert-butyl piperazine-1,2,4-tricarboxylate is unique due to its specific substitution pattern on the piperazine ring, which can confer distinct chemical and biological properties. The presence of both benzyl and tert-butyl groups may enhance its stability and reactivity compared to similar compounds.
Propriétés
Formule moléculaire |
C22H32N2O6 |
|---|---|
Poids moléculaire |
420.5 g/mol |
Nom IUPAC |
1-O-benzyl 2-O,4-O-ditert-butyl piperazine-1,2,4-tricarboxylate |
InChI |
InChI=1S/C22H32N2O6/c1-21(2,3)29-18(25)17-14-23(19(26)30-22(4,5)6)12-13-24(17)20(27)28-15-16-10-8-7-9-11-16/h7-11,17H,12-15H2,1-6H3 |
Clé InChI |
HCUZIVNOUODCHU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1CN(CCN1C(=O)OCC2=CC=CC=C2)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cyclopentanecarbonitrile, 3-(1H-indol-3-yl)-1-[(trimethylsilyl)oxy]-](/img/structure/B11830303.png)

![N-[5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N'-(phenylmethyl)sulfamide](/img/structure/B11830311.png)

![9H-Purin-2-amine, 6-chloro-9-[2-(1,3-dioxan-5-yl)ethyl]-](/img/structure/B11830316.png)





![(1S,11S,14R)-4-(4-methylphenyl)sulfonyl-14-phenyl-4,15-diazatetracyclo[9.5.0.01,15.05,10]hexadeca-5,7,9,12-tetraene](/img/structure/B11830342.png)


![1-[(1S,6S)-1-bromo-3-azabicyclo[4.1.0]heptan-6-yl]methanamine](/img/structure/B11830354.png)
